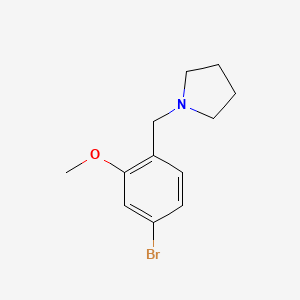
5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide
Übersicht
Beschreibung
“5-Methyl-4-phenyl-1,3-thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . It’s important to note that the specific compound “5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide” does not have much information available .
Molecular Structure Analysis
The molecular structure of “5-Methyl-4-phenyl-1,3-thiazol-2-amine” includes a five-membered thiazole ring with a methyl group at the 5th position and a phenyl group at the 4th position . The molecular formula is C10H10N2S, and the molecular weight is 190.265 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Research Focus : Synthesis of derivatives and testing antimicrobial activity.
- Findings : Compounds synthesized from 5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide tested for antimicrobial activity against different microorganisms (Abdelhamid et al., 2010).
Synthesis and Analgesic Properties
- Research Focus : Synthesis of derivatives for potential analgesic properties.
- Findings : A new series of derivatives synthesized; studied for analgesic activity, identifying structure-activity relationships (Demchenko et al., 2018).
Molecular and Electronic Structure Analysis
- Research Focus : Investigating molecular and electronic structures.
- Findings : Detailed study using NMR, IR, and X-ray diffraction to analyze the structure of compounds derived from this compound (Özdemir et al., 2009).
Anticancer Evaluation
- Research Focus : Testing derivatives for anticancer activity.
- Findings : Compounds synthesized and tested against various human cancer cell lines, showing promising activity (Yakantham et al., 2019).
Antimicrobial Agents
- Research Focus : Developing new derivatives as antimicrobial agents.
- Findings : Several new derivatives synthesized and screened for antimicrobial activity, with some showing potent effects against pathogenic strains (Bikobo et al., 2017).
Synthesis and Bioactivity Studies
- Research Focus : Synthesizing and testing bioactivity of derivatives.
- Findings : Various derivatives synthesized and evaluated for antimicrobial activity, demonstrating significant results (Rajanarendar et al., 2004).
Chiral Crystal Formation
- Research Focus : Investigating chiral symmetry breaking in solid-state.
- Findings : Derivatives form left- or right-handed helical assemblies, showing potential in crystallography (Hu & Cao, 2011).
Wirkmechanismus
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . For instance, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
For example, some thiazoles can induce cell death by causing DNA double-strand breaks via their interaction with topoisomerase II .
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazoles have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of thiazole compounds .
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.BrH/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSDLPFPTTVTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




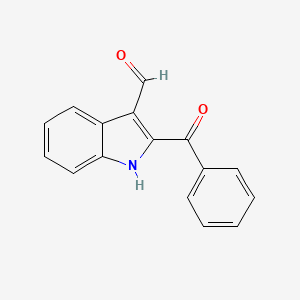
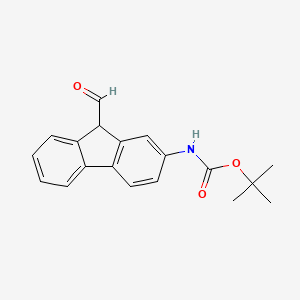

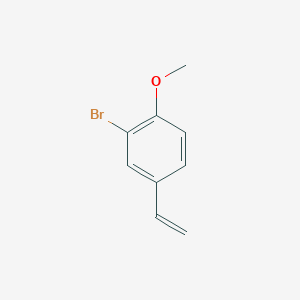

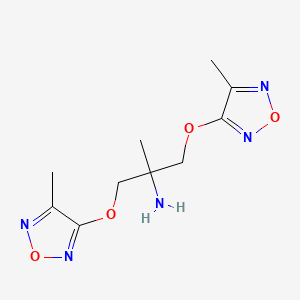
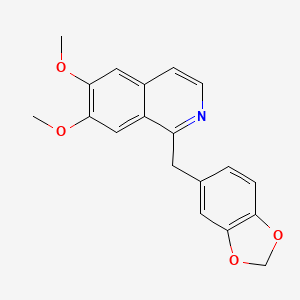
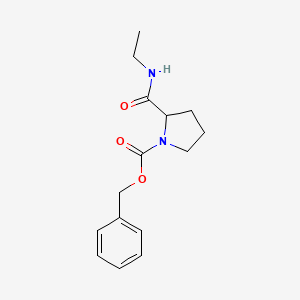
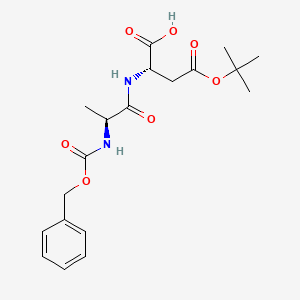
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
